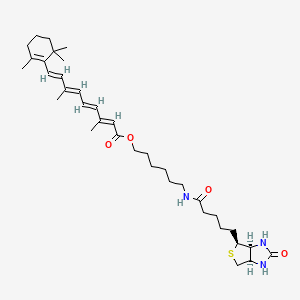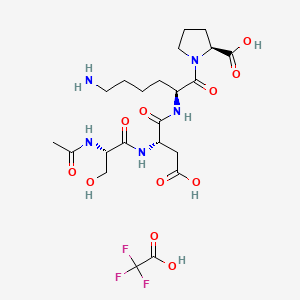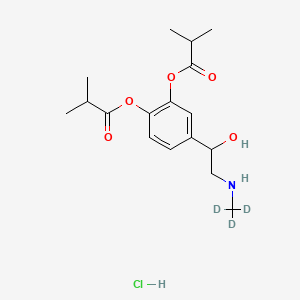
Epinephrine impurity 19-d3 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epinephrine impurity 19-d3 (hydrochloride) is a deuterium-labeled derivative of epinephrine impurity 19. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules is often used as a tracer for quantitation during the drug development process. This compound is primarily used in scientific research to study the pharmacokinetic and metabolic profiles of drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of epinephrine impurity 19-d3 (hydrochloride) involves the incorporation of deuterium into the epinephrine impurity 19 molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific reaction conditions and reagents used can vary, but common methods include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of epinephrine impurity 19-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled conditions to ensure the purity and consistency of the final product. The compound is typically produced in facilities that adhere to strict regulatory standards to ensure its suitability for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Epinephrine impurity 19-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated quinones.
Reduction: Reduction reactions can convert the compound back to its deuterated alcohol form.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield deuterated quinones, while reduction can produce deuterated alcohols .
Aplicaciones Científicas De Investigación
Epinephrine impurity 19-d3 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a tracer in studies of reaction mechanisms and kinetics.
Biology: Helps in understanding metabolic pathways and enzyme interactions.
Medicine: Assists in the development of new drugs by providing insights into their pharmacokinetics and metabolism.
Industry: Used in quality control and validation of analytical methods for drug development.
Mecanismo De Acción
The mechanism of action of epinephrine impurity 19-d3 (hydrochloride) is similar to that of epinephrine impurity 19. It interacts with various molecular targets, including adrenergic receptors, to exert its effects. The incorporation of deuterium can influence the compound’s pharmacokinetic and metabolic profiles, potentially altering its interaction with these targets .
Comparación Con Compuestos Similares
Epinephrine impurity 19-d3 (hydrochloride) is unique due to the incorporation of deuterium, which distinguishes it from other similar compounds. Some similar compounds include:
Epinephrine impurity 19: The non-deuterated form of the compound.
Deuterated analogs of other adrenergic compounds: These include deuterated versions of norepinephrine and dopamine.
The uniqueness of epinephrine impurity 19-d3 (hydrochloride) lies in its use as a tracer for studying the pharmacokinetics and metabolism of drugs, providing valuable insights that are not possible with non-deuterated compounds .
Propiedades
Fórmula molecular |
C17H26ClNO5 |
|---|---|
Peso molecular |
362.9 g/mol |
Nombre IUPAC |
[4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H25NO5.ClH/c1-10(2)16(20)22-14-7-6-12(13(19)9-18-5)8-15(14)23-17(21)11(3)4;/h6-8,10-11,13,18-19H,9H2,1-5H3;1H/i5D3; |
Clave InChI |
WIWBBOTXZXENJY-OWKBQAHQSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)OC(=O)C(C)C)OC(=O)C(C)C)O.Cl |
SMILES canónico |
CC(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


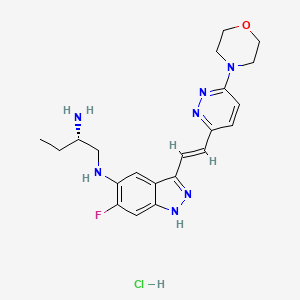
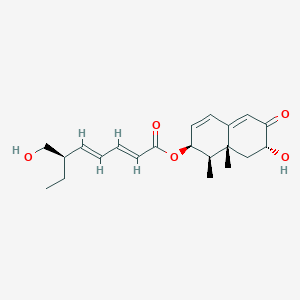
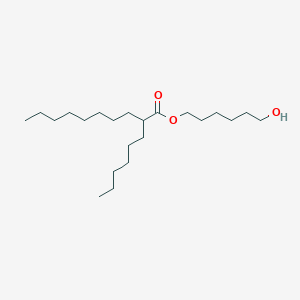





![NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)

